(2-(3,3-Dimethylbut-1-yn-1-yl)pyridin-4-yl)methanol
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Overview
Description
(2-(3,3-Dimethylbut-1-yn-1-yl)pyridin-4-yl)methanol is an organic compound that features a pyridine ring substituted with a methanol group and a dimethylbutynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(3,3-Dimethylbut-1-yn-1-yl)pyridin-4-yl)methanol typically involves the alkylation of a pyridine derivative with a suitable alkyne. The reaction conditions often include the use of a strong base, such as sodium hydride or potassium tert-butoxide, to deprotonate the alkyne, followed by the addition of the pyridine derivative. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
(2-(3,3-Dimethylbut-1-yn-1-yl)pyridin-4-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: Pd/C, Lindlar’s catalyst
Substitution: Nitric acid, halogens
Major Products Formed
Oxidation: Formation of a carbonyl compound
Reduction: Formation of an alkene or alkane
Substitution: Formation of nitrated or halogenated pyridine derivatives
Scientific Research Applications
(2-(3,3-Dimethylbut-1-yn-1-yl)pyridin-4-yl)methanol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its role as a modulator of specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-(3,3-Dimethylbut-1-yn-1-yl)pyridin-4-yl)methanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can lead to changes in cellular pathways and biological processes, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
- (2-(3,3-Dimethylbut-1-yn-1-yl)pyridin-4-yl)amine
- (2-(3,3-Dimethylbut-1-yn-1-yl)pyridin-4-yl)ethanol
- (2-(3,3-Dimethylbut-1-yn-1-yl)pyridin-4-yl)acetaldehyde
Uniqueness
(2-(3,3-Dimethylbut-1-yn-1-yl)pyridin-4-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research applications, as it can provide insights that similar compounds may not .
Properties
Molecular Formula |
C12H15NO |
---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
[2-(3,3-dimethylbut-1-ynyl)pyridin-4-yl]methanol |
InChI |
InChI=1S/C12H15NO/c1-12(2,3)6-4-11-8-10(9-14)5-7-13-11/h5,7-8,14H,9H2,1-3H3 |
InChI Key |
ZMHVWWDAPASKLF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C#CC1=NC=CC(=C1)CO |
Origin of Product |
United States |
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